![molecular formula C8H6Br2O2 B3039142 2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone CAS No. 38969-08-3](/img/structure/B3039142.png)
2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone
Overview
Description
Scientific Research Applications
Photolysis Studies
DDBQ has been used in photolysis studies, specifically investigating its behavior when exposed to UV radiation . These studies have found that DDBQ undergoes a pseudo-first order photolysis rate constant decrease when the initial DDBQ concentration is increased .
Water Treatment Research
DDBQ is the only dibrominated benzoquinone detected in treated water so far . Therefore, it’s used in research related to water treatment, particularly in understanding the photodegradation kinetics of such compounds in different water matrices .
By-product Formation and Toxicity Analysis
The phototransformation of DDBQ yields hydroxyderivatives, most likely via a debromination-hydroxylation pathway . This transformation is important in understanding the potential toxicity of the by-products formed during the photodegradation process .
UV Treatment Planning
Studies on DDBQ have provided insights into the UV treatment of DDBQ, including the radiation dose required to reach a given treatment target . This information is crucial when planning the UV treatment of DDBQ .
Environmental Impact Assessment
Research on DDBQ also involves assessing the environmental impact of its photodegradation . For instance, the accumulation of dihydroxylated compound during irradiation is a concern that needs to be addressed .
Chemical Supply
DDBQ is also available for purchase from chemical suppliers for use in various research applications .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,5-dibromo-6-isopropyl-3-methyl-1,4-benzoquinone, act as inhibitors of respiratory and photosynthetic processes .
Mode of Action
It is known to undergo photolysis when exposed to uv radiation . This process involves the absorption of light by the compound, leading to changes in its molecular structure.
Biochemical Pathways
The photolysis of DDBQ yields hydroxyderivatives, most likely via a debromination-hydroxylation pathway . This transformation suggests that DDBQ may interact with biochemical pathways involving bromine and oxygen atoms.
Pharmacokinetics
The photolysis rate constants of ddbq decrease when increasing the initial ddbq concentration, indicating that its bioavailability may be influenced by its concentration .
Result of Action
Although the monohydroxylated derivative undergoes relatively fast transformation, the dihydroxylated compound accumulates during irradiation .
Action Environment
The photodegradation kinetics of DDBQ are affected by humic acids and components that occur in both natural waters and treated wastewater . Photodegradation proceeds significantly slower in natural and treated wastewater matrices than in ultra-pure water . This suggests that environmental factors, such as the presence of other chemical components and the type of water, can influence the action, efficacy, and stability of DDBQ.
properties
IUPAC Name |
2,3-dibromo-5,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c1-3-4(2)8(12)6(10)5(9)7(3)11/h1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXBSOUSWQHJFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)Br)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
38969-08-3 | |
Record name | 2,3-DIBROMO-5,6-DIMETHYL-1,4-BENZOQUINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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